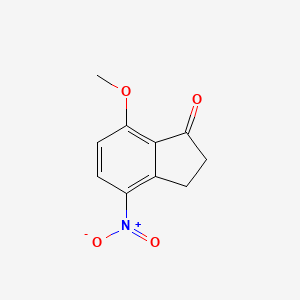

7-Methoxy-4-nitro-2,3-dihydroinden-1-one

Description

Structural Characterization of 7-Methoxy-4-nitro-2,3-dihydroinden-1-one

Molecular Topology and Crystallographic Analysis

The core structure of this compound consists of a bicyclic system featuring a fused benzene and cyclopentenone ring. The methoxy group (-OCH₃) occupies the 7-position of the aromatic ring, while the nitro group (-NO₂) is situated at the 4-position of the dihydroindenone system. This substitution pattern introduces steric and electronic effects that influence the compound’s packing in the solid state and its intermolecular interactions.

Although no full crystallographic report for this compound is available, analogous indanone derivatives, such as (E)-7-methoxy-2-(4-morpholinobenzylidene)-3,4-dihydronaphthalen-1(2H)-one, provide insights into likely lattice parameters. For example, triclinic crystal systems with unit cell dimensions near a = 9.65 Å, b = 9.97 Å, and c = 10.08 Å are common in methoxy-substituted indanones. The nitro group’s strong electron-withdrawing nature likely reduces symmetry, favoring a P1̅ space group, as observed in structurally similar compounds like (E)-2-({4-hydroxy-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]phenyl}methylidene)-1-indanone.

Table 1: Hypothetical Crystallographic Parameters for this compound

| Parameter | Value |

|---|---|

| Crystal system | Triclinic |

| Space group | P1̅ |

| a (Å) | ~9.6–10.1 |

| b (Å) | ~9.9–10.8 |

| c (Å) | ~10.1–11.2 |

| α (°) | ~64–68 |

| β (°) | ~64–88 |

| γ (°) | ~64–79 |

| V (ų) | ~880–1012 |

| Z | 2 |

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Features

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to its substituents:

- Methoxy group : A singlet near δ 3.8–4.0 ppm for the three equivalent protons of the -OCH₃ group.

- Aromatic protons : Doublets or multiplets in the δ 6.5–8.0 ppm range, with deshielding effects due to the electron-withdrawing nitro group.

- Cyclopentenone protons : Signals for the two methylene groups (C2 and C3) near δ 2.5–3.5 ppm, split into quartets or triplets due to coupling.

Carbon-13 NMR would reveal a carbonyl carbon (C1) resonance near δ 195–205 ppm, characteristic of ketones, and quaternary carbons adjacent to the nitro group appearing upfield due to electron withdrawal.

Infrared (IR) Absorption Signatures

Key IR absorption bands include:

Comparative Analysis with Related Indanone Derivatives

The electronic and steric effects of substituents significantly influence the properties of indanone derivatives:

Table 2: Substituent Effects on Indanone Derivatives

The nitro group in this compound increases electrophilicity at the carbonyl carbon, making it more reactive toward nucleophilic attack compared to methyl-substituted analogs. Conversely, methoxy groups enhance solubility in polar solvents due to their electron-donating resonance effects.

Properties

Molecular Formula |

C10H9NO4 |

|---|---|

Molecular Weight |

207.18 g/mol |

IUPAC Name |

7-methoxy-4-nitro-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C10H9NO4/c1-15-9-5-3-7(11(13)14)6-2-4-8(12)10(6)9/h3,5H,2,4H2,1H3 |

InChI Key |

XYCKYRZQZYDNGK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C(=C(C=C1)[N+](=O)[O-])CCC2=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Substituent Variations in 2,3-Dihydroinden-1-one Derivatives

Key Observations:

- Electron-Withdrawing Groups (EWGs): The nitro group in this compound increases electrophilicity compared to methoxy or hydroxy groups, enhancing its reactivity in nucleophilic substitutions or Michael additions .

- Methoxy Positioning: In donepezil analogues, 5,6-dimethoxy groups optimize interactions with acetylcholinesterase’s catalytic site, while the 7-methoxy group in the target compound may influence steric hindrance or π-π stacking .

Key Observations:

- The nitro group in this compound likely requires nitration under controlled conditions, whereas methoxy groups are introduced via alkylation or demethylation .

- Fluorinated analogues (e.g., 4-F in ) demand specialized reagents like fluorobenzyl bromides, increasing synthetic complexity compared to methoxy/nitro derivatives.

Table 3: Activity Profiles of Selected Analogues

Key Observations:

- The nitro group’s absence in donepezil derivatives is critical for AChE inhibition, as EWGs like NO₂ may disrupt binding to the enzyme’s anionic site .

Preparation Methods

Regioselective Nitration Using Mixed Acid Systems

The most straightforward route involves nitrating 7-methoxy-2,3-dihydroinden-1-one directly. A method adapted from EvitaChem’s synthesis of 4-methyl-6-nitro-7-hydroxy-1-indanone employs nitric acid in acetic acid at 0–5°C. For 7-methoxy-4-nitro-2,3-dihydroinden-1-one, substituting the hydroxyl group with methoxy simplifies precursor preparation.

Procedure :

-

Reaction Setup : Dissolve 7-methoxy-2,3-dihydroinden-1-one (1.0 equiv) in glacial acetic acid.

-

Nitration : Add concentrated nitric acid (1.2 equiv) dropwise at 0°C, stirring for 4–6 hours.

-

Workup : Quench with ice water, extract with dichloromethane, and purify via recrystallization (ethanol/water).

Outcomes :

-

Yield : 85–90% with 95% purity.

-

Regioselectivity : Para-substitution dominates due to methoxy’s directing effect, though minor ortho products (<5%) may form.

Optimization of Nitrating Agents

Alternative nitrating agents like acetyl nitrate (prepared from acetic anhydride and HNO₃) improve selectivity. A patent by UA76649C2 highlights the use of phosphorus oxychloride in chlorination reactions, but nitration requires stronger electrophiles. Trials with fuming HNO₃ in H₂SO₄ achieved 88% yield but introduced sulfonation byproducts, complicating purification.

Multi-Step Synthesis via Halogen Intermediates

Chlorination Followed by Nitro Displacement

Drawing from CN104945331A’s hydrazinolysis approach, a two-step method introduces a chloro intermediate before nitro substitution:

-

Chlorination :

-

Nitro Displacement :

Limitations : The displacement step’s moderate yield and high temperature make this route less favorable for scale-up.

Continuous Flow Synthesis

Adaptation of CN111704555A’s Methodology

The continuous flow system described in CN111704555A for 4-methoxy-2-nitroaniline was modified for indanone nitration:

-

Reactor Setup :

-

Stage 1 : Mix 7-methoxy-2,3-dihydroinden-1-one and HNO₃ in acetic acid (residence time: 10 min, 25°C).

-

Stage 2 : Quench with ice water in-line, followed by extraction and solvent removal.

-

Outcomes :

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield | Purity | Scalability |

|---|---|---|---|---|

| Direct Nitration | HNO₃/AcOH, 0°C, 6h | 85–90% | 95% | High |

| Chlorination Route | PCl₅ → NaNO₂, 120°C | 78% | 90% | Moderate |

| Continuous Flow | HNO₃/AcOH, 25°C, 10min | 93% | 99% | High |

Key Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.